molecular formula C11H12N2O2S B2482355 2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid CAS No. 728035-45-8

2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid

Cat. No.: B2482355
CAS No.: 728035-45-8
M. Wt: 236.29
InChI Key: QKMVZTPHRLGLGU-UHFFFAOYSA-N
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Description

2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities. This particular compound features a benzimidazole ring substituted with a methyl group and a thio-propanoic acid moiety, making it a unique and potentially valuable molecule in various fields of research.

Scientific Research Applications

2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological target . Some benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Benzimidazole derivatives can have varying levels of toxicity. For example, 2-Methylbenzimidazole is moderately toxic by ingestion and poison by intravenous route . It also has experimental reproductive effects and mutation data reported .

Future Directions

Benzimidazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new benzimidazole derivatives with improved therapeutic properties and reduced side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid typically involves the condensation of o-phenylenediamine with acetic acid to form 2-methylbenzimidazole . This intermediate can then be further reacted with appropriate thiol and propanoic acid derivatives under controlled conditions to yield the desired compound. The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The methyl and thio groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the benzimidazole ring .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzimidazole: A simpler analog without the thio-propanoic acid moiety.

    Benzimidazole: The parent compound without any substitutions.

    2-[(1H-Benzimidazol-2-yl)thio]acetic acid: A similar compound with an acetic acid moiety instead of propanoic acid.

Uniqueness

2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and thio-propanoic acid groups enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-6-3-4-8-9(5-6)13-11(12-8)16-7(2)10(14)15/h3-5,7H,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMVZTPHRLGLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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